

(3-Chloro-5-(trifluoromethyl)phenyl)methanol

CAS 886496-87-3 properties

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Compound of Interest

Compound Name: (3-Chloro-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B1274369

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An In-depth Technical Guide to **(3-Chloro-5-(trifluoromethyl)phenyl)methanol** (CAS 886496-87-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity.^{[1][2]} **(3-Chloro-5-(trifluoromethyl)phenyl)methanol**, CAS 886496-87-3, emerges as a valuable and highly functionalized building block for the synthesis of novel chemical entities. Its substituted phenyl ring offers a scaffold with distinct electronic and steric properties, driven by the electron-withdrawing nature of both the chlorine and trifluoromethyl groups.

This technical guide provides a comprehensive overview of **(3-chloro-5-(trifluoromethyl)phenyl)methanol**, consolidating its chemical properties, a proposed synthetic route, expected analytical characteristics, and critical safety protocols. The content is structured to deliver not just data, but actionable insights into the causality behind experimental choices, empowering researchers to effectively utilize this reagent in their discovery and development workflows.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its successful application in research. The key identifiers and properties for **(3-chloro-5-(trifluoromethyl)phenyl)methanol** are summarized below.

Chemical Structure

Caption: 2D Structure of **(3-Chloro-5-(trifluoromethyl)phenyl)methanol**.

Data Summary Table

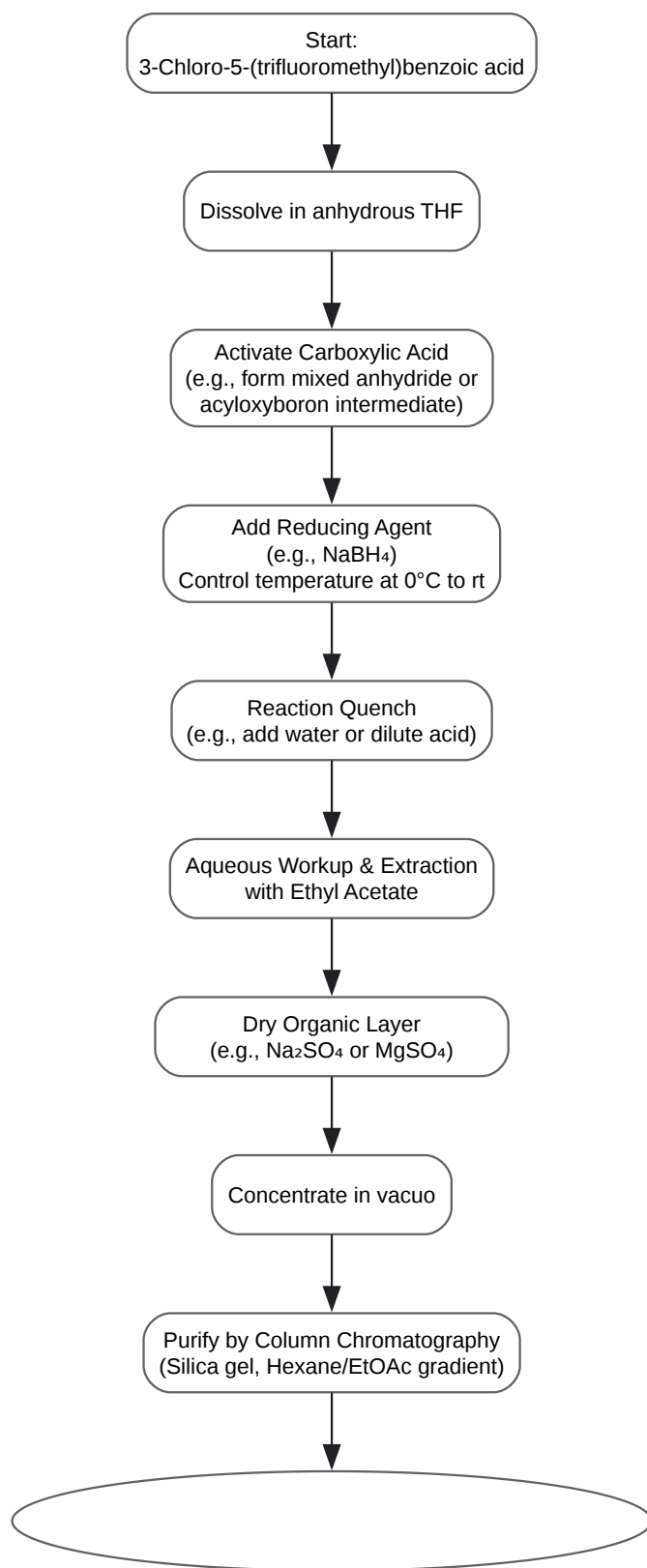
Property	Value	Source
IUPAC Name	[3-chloro-5-(trifluoromethyl)phenyl]methanol	[3]
CAS Number	886496-87-3	[3]
Molecular Formula	C ₈ H ₆ ClF ₃ O	[3]
Molecular Weight	210.58 g/mol	[3]
Physical State	Solid	[3]
Purity	≥95% (Typical)	[3]
Canonical SMILES	<chem>OCC1=CC(Cl)=CC(C(F)(F)F)=C1</chem>	[3]
InChI Key	RHHJWEABQQBUAC-UHFFFAOYSA-N	[3]

Synthesis and Purification

While specific literature detailing the synthesis of **(3-chloro-5-(trifluoromethyl)phenyl)methanol** is not readily available, a robust and logical synthetic route involves the reduction of the corresponding carboxylic acid, 3-chloro-5-(trifluoromethyl)benzoic acid. This is a standard transformation in organic chemistry.[4]

Proposed Synthetic Workflow

The reduction of a carboxylic acid to a primary alcohol can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a catalyst or via an activated intermediate.^[5]



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Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

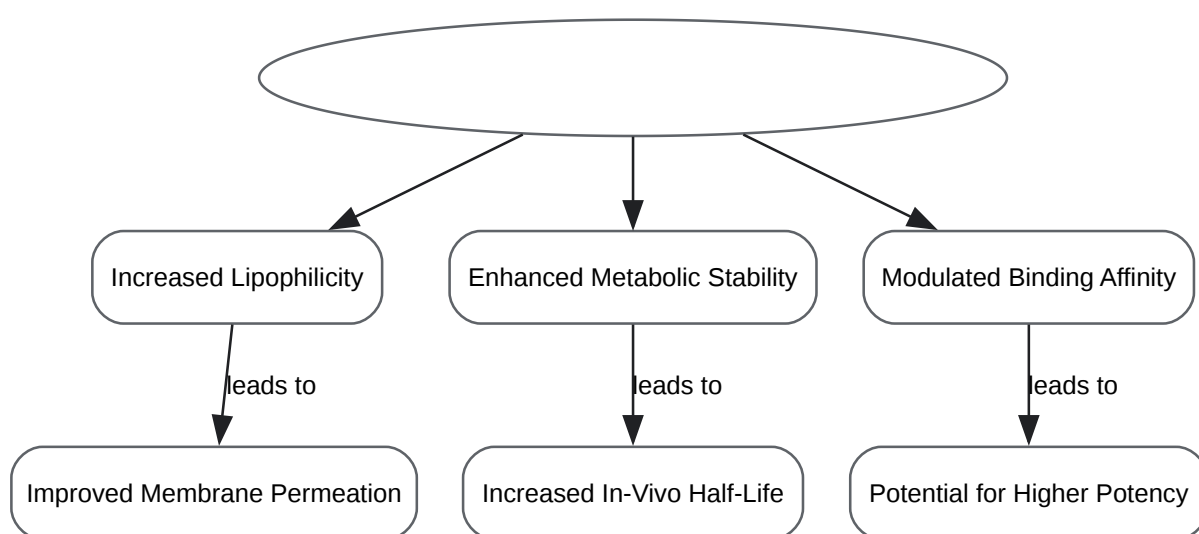
This protocol is a representative example based on established chemical principles for carboxylic acid reduction.

- **Inert Atmosphere Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the reaction of the reducing agent with atmospheric moisture.
- **Dissolution:** Charge the flask with 3-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). THF is a common solvent for such reductions due to its ability to dissolve both the substrate and many reducing agents, and its relatively inert nature.
- **Activation & Reduction:** Cool the solution to 0 °C using an ice bath. [Causality: This initial cooling helps to control the initial exotherm upon addition of the reducing agent, preventing side reactions.] Slowly add an activating agent followed by the portion-wise addition of sodium borohydride (NaBH_4 , ~2-3 eq). The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
- **Reaction Quench:** Once the starting material is consumed, cool the flask back to 0 °C. Cautiously add water or a dilute aqueous HCl solution dropwise to quench the excess reducing agent. [Causality: This step safely decomposes any remaining active hydride species, which can react violently if not handled properly.]
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). The product, being organic, will preferentially move into the EtOAc layer.
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), then filter.
- **Concentration and Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified using flash column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield the pure **(3-chloro-5-(trifluoromethyl)phenyl)methanol**.

Role in Medicinal Chemistry and Drug Development

The substitution pattern of **(3-chloro-5-(trifluoromethyl)phenyl)methanol** is not arbitrary; it is a deliberate design element for creating drug candidates with enhanced properties. The trifluoromethyl group is a bioisostere for groups like chlorine and is known to significantly impact a molecule's biological profile.^[2]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes.^[2] Incorporating this moiety can block metabolic hotspots on an aromatic ring, thereby increasing the drug's half-life and bioavailability.
- **Lipophilicity:** The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.^[2] This is a critical factor for oral absorption and for drugs targeting the central nervous system.
- **Binding Affinity:** The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the phenyl ring. This can modulate the pKa of nearby functional groups or influence non-covalent interactions (e.g., dipole-dipole, ion-dipole) with the target protein, potentially leading to increased binding affinity and potency.^[1]



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Caption: Influence of the CF₃ group on key drug-like properties.

This building block is therefore a valuable starting point for synthesizing inhibitors, receptor modulators, and other biologically active compounds where fine-tuning these properties is essential for efficacy and a favorable pharmacokinetic profile.[\[6\]](#)[\[7\]](#)

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The information provided in the Safety Data Sheet (SDS) for **(3-chloro-5-(trifluoromethyl)phenyl)methanol** indicates it is a hazardous substance.[\[8\]](#)

Hazard Identification

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.

Source: TCI Chemicals Safety Data Sheet.[\[8\]](#)

Recommended Handling Protocol

- Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[\[8\]](#) An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[\[8\]](#)
- Procedural Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling.[\[8\]](#)

Storage and Disposal

- Storage: Keep the container tightly closed and store in a cool, dark, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

Conclusion

(3-Chloro-5-(trifluoromethyl)phenyl)methanol is more than a simple chemical; it is a sophisticated building block designed for the challenges of modern drug discovery. Its unique combination of chloro and trifluoromethyl substituents on a benzyl alcohol scaffold provides a versatile platform for synthesizing novel compounds with potentially enhanced metabolic stability, lipophilicity, and biological activity. By understanding its properties, adopting a logical synthetic approach, and adhering to rigorous safety standards, researchers can effectively leverage this reagent to advance their scientific objectives.

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